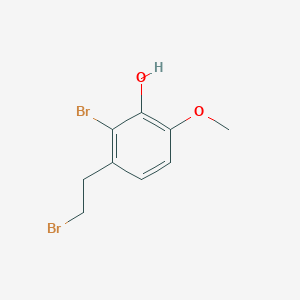
2-Bromo-3-(2-bromoethyl)-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(2-bromoethyl)-6-methoxyphenol, also known as BBE, is an organic compound that belongs to the family of phenols. It is a white crystalline powder that is soluble in organic solvents. BBE has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol is not fully understood. However, studies have shown that 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol inhibits the activity of enzymes involved in the metabolic processes of cancer cells, bacteria, and fungi. This leads to a disruption in their metabolic pathways, which ultimately results in cell death.
Effets Biochimiques Et Physiologiques
2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has been shown to have various biochemical and physiological effects. In cancer cells, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol induces apoptosis by activating caspase enzymes. 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol also inhibits cell proliferation by blocking the cell cycle at the G2/M phase. In bacteria and fungi, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol inhibits the activity of enzymes involved in the synthesis of essential metabolites such as amino acids and nucleotides. This leads to a disruption in their metabolic processes, which ultimately results in cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results as an antitumor agent and as an antibacterial and antifungal agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use. Another limitation is that it has not been extensively studied for its toxicity and pharmacokinetics, which limits its potential use in medicine.
Orientations Futures
There are several future directions for the study of 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol. One direction is to further elucidate its mechanism of action, which will enable the optimization of its use in various fields. Another direction is to study its toxicity and pharmacokinetics, which will enable its potential use in medicine. Additionally, further studies can be conducted to explore its potential applications in other fields such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol involves the reaction of 2-bromo-6-methoxyphenol with 2-bromoethyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide. The product is then purified by recrystallization to obtain pure 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol.
Applications De Recherche Scientifique
2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has been extensively studied for its potential applications in various fields. In medicine, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has shown promising results as an antitumor agent. Studies have shown that 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has also been studied for its potential use as an antibacterial and antifungal agent. In agriculture, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has been studied for its potential use as a herbicide. Studies have shown that 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol inhibits the growth of weeds by interfering with their metabolic processes. In industry, 2-Bromo-3-(2-bromoethyl)-6-methoxyphenol has been studied for its potential use as a precursor in the synthesis of other organic compounds.
Propriétés
Numéro CAS |
105728-94-7 |
|---|---|
Nom du produit |
2-Bromo-3-(2-bromoethyl)-6-methoxyphenol |
Formule moléculaire |
C9H10Br2O2 |
Poids moléculaire |
309.98 g/mol |
Nom IUPAC |
2-bromo-3-(2-bromoethyl)-6-methoxyphenol |
InChI |
InChI=1S/C9H10Br2O2/c1-13-7-3-2-6(4-5-10)8(11)9(7)12/h2-3,12H,4-5H2,1H3 |
Clé InChI |
FOXWJZFZWCCRSC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CCBr)Br)O |
SMILES canonique |
COC1=C(C(=C(C=C1)CCBr)Br)O |
Synonymes |
2-BROMO-3-(2-BROMOETHYL)-6-METHOXYPHENOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



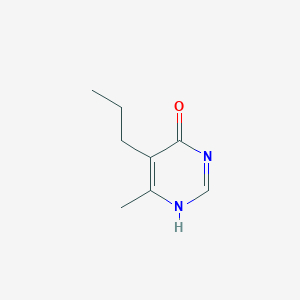
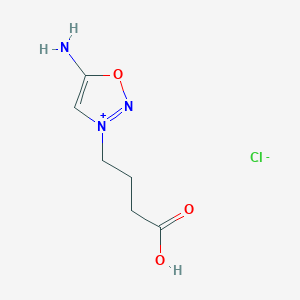
![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
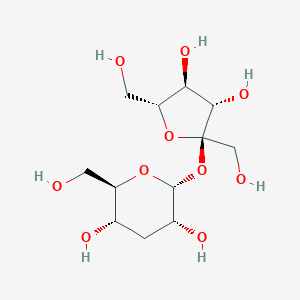
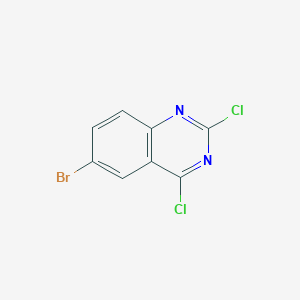
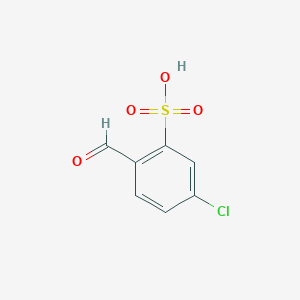
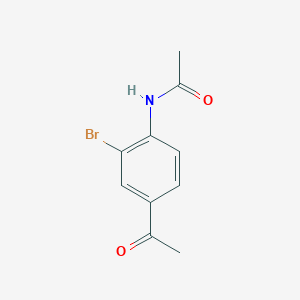

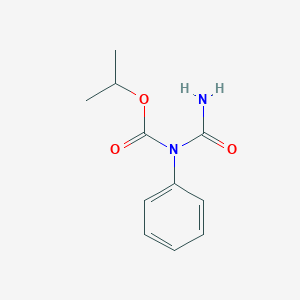
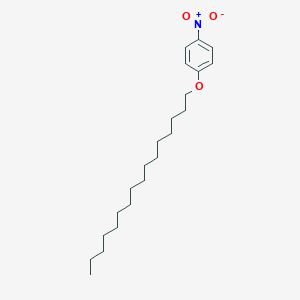
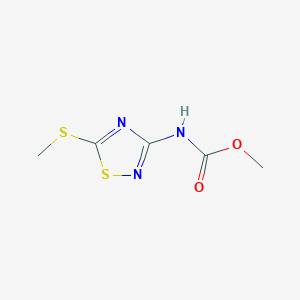
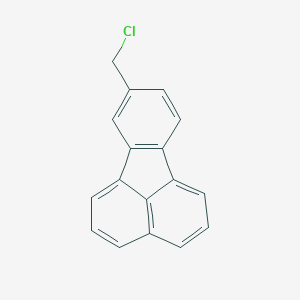
![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)